molecular formula C10H12N2O3 B1184831 N-(2,6-dimethyl-4-nitrophenyl)acetamide

N-(2,6-dimethyl-4-nitrophenyl)acetamide

Cat. No. B1184831
M. Wt: 208.217
InChI Key: FVLFCHIARZIKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethyl-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethyl-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethyl-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,6-dimethyl-4-nitrophenyl)acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.217

IUPAC Name

N-(2,6-dimethyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-6-4-9(12(14)15)5-7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)

InChI Key

FVLFCHIARZIKGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dimethylaniline (30.2 g) was added slowly to acetic anhydride (200 mL) cooled to 0° C. over 10 minutes. After 30 minutes, acetic acid (40 mL) and fuming nitric acid (15 mL) were added to the reaction mixture and the cooling was removed. The reaction mixture was filtered after 1 hour and the crystals were washed with water and dried in vacuo to furnish 5.20 g (30% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.10 (s, 3H), 2.26 (s, 6H), 7.98 (s, 2H), 9.61 (s, 1H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
30%

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